
Mitiglinide calcium hydrate
Overview
Description
Mitiglinide calcium hydrate (C₃₈H₄₈CaN₂O₆·2H₂O), marketed as Glufast, is a rapid-acting insulin secretagogue belonging to the glinide class. It is primarily used to manage postprandial hyperglycemia in type 2 diabetes mellitus (T2DM) patients. The drug selectively binds to sulfonylurea receptor 1 (SUR1) on pancreatic β-cell ATP-sensitive potassium (K(ATP)) channels, promoting insulin secretion within minutes of administration . Its pharmacokinetic profile features rapid absorption (peak plasma concentration: ~20–30 minutes) and short duration of action (~1–2 hours), minimizing the risk of prolonged hypoglycemia .
Mitiglinide’s calcium hydrate formulation enhances solubility and bioavailability, ensuring consistent therapeutic effects . Clinical trials demonstrate its efficacy in reducing HbA1c (by ~0.5–1.0%) and postprandial glucose excursions, particularly when combined with dipeptidyl peptidase-4 (DPP-4) inhibitors or biguanides . Adverse events are rare, with hypoglycemia incidence comparable to placebo .
Preparation Methods
Synthetic Pathways for Mitiglinide Calcium Hydrate
Acylation and Hydrocarbonylation of cis-Hexahydroisoindole
The primary synthetic route begins with cis-hexahydroisoindole, which undergoes acylation with chloroacetyl chloride in the presence of triethylamine. This step produces N-chloroacetyl-cis-hexahydroisoindole with a yield of 86–89%. Subsequent hydrocarbonylation introduces a benzylpropionic acid moiety via palladium-catalyzed coupling, requiring strict temperature control (25–30°C) to prevent epimerization. The intermediate is then hydrolyzed under acidic conditions (pH 2–3, HCl) to yield mitiglinide free acid, which is neutralized with calcium hydroxide to form the calcium hydrate.
Nucleophilic Substitution and Salt Formation
An alternative method involves nucleophilic substitution of (S)-2-benzyl-3-phenylpropionic acid ethyl ester with cis-octahydroisoindole. This reaction proceeds in tetrahydrofuran (THF) at reflux (66°C) for 4 hours, achieving 78–82% conversion. The ester is saponified using sodium hydroxide (2 M, 50°C), followed by calcium chloride addition to precipitate this compound. Crystallization from ethanol-water (1:3 v/v) enhances purity to 98.5%.
Optimization of Reaction Conditions
Catalytic Systems and Solvent Effects
Palladium catalysts (e.g., Pd/C or Pd(OAc)₂) are critical for hydrocarbonylation efficiency. Patent CN102424664A reports that 5 mol% Pd/C in ethyl acetate increases yield by 12% compared to non-catalytic methods. Polar aprotic solvents like dimethylformamide (DMF) accelerate acylation but require post-reaction purification via column chromatography.
Temperature and pH Control
Hydrolysis of the mitiglinide intermediate is highly pH-dependent. Maintaining pH 2.5–3.0 with hydrochloric acid prevents degradation of the isoindole ring. Elevated temperatures (>60°C) during calcium salt formation lead to hydrate decomposition, whereas 40–50°C optimizes crystal growth and stability.
Industrial-Scale Formulation Strategies
Tablet Composition and Excipient Selection
Mitiglinide calcium tablets incorporate lactose (40–70 wt%), pregelatinized starch (5–20 wt%), and microcrystalline cellulose (25–60 wt%) to achieve rapid disintegration (<2 min) and >85% dissolution within 15 minutes. Hydroxypropyl cellulose (1–5 wt%) acts as a binder, while silicon dioxide (5–12 wt%) ensures flowability during compression.
Table 1: Excipient Composition in Mitiglinide Calcium Tablets
Component | Weight Percentage | Function |
---|---|---|
Lactose | 40–70% | Diluent |
Pregelatinized Starch | 5–20% | Disintegrant |
Microcrystalline Cellulose | 25–60% | Binder/Diluent |
Hydroxypropyl Cellulose | 1–5% | Binder |
Silicon Dioxide | 5–12% | Glidant |
Magnesium Stearate | 0.1–3% | Lubricant |
Process Scalability and Cost Efficiency
Patent CN103565764A highlights a direct compression method that eliminates granulation, reducing production time by 30%. Batch sizes of 500–1,000 kg demonstrate consistent content uniformity (RSD <2%) and hardness (50–80 N).
Analytical Characterization and Quality Control
Purity and Stereochemical Analysis
High-performance liquid chromatography (HPLC) with chiral columns confirms enantiomeric excess (>99%) of the final product. X-ray diffraction patterns of this compound dihydrate match reference standards (ICDD 00-056-1892), ensuring polymorphic consistency.
Stability Under Accelerated Conditions
Stability studies (40°C/75% RH, 6 months) show ≤0.5% degradation, attributed to the protective effect of microcrystalline cellulose in tablet formulations.
Comparative Evaluation of Synthetic Routes
Table 2: Key Metrics Across Preparation Methods
Parameter | Acylation-Hydrocarbonylation | Nucleophilic Substitution |
---|---|---|
Starting Material | cis-Hexahydroisoindole | (S)-2-Benzyl-3-phenylpropionic Acid |
Reaction Time | 18–22 hr | 10–14 hr |
Overall Yield | 72–76% | 65–70% |
Purity (HPLC) | 98.2–98.7% | 97.5–98.0% |
Scalability | Suitable for >500 kg batches | Limited to 100 kg batches |
Chemical Reactions Analysis
Key Reaction Steps:
-
Acylation Reaction
-
Alkylation Reaction
-
Hydrolysis
-
Salt Formation (Calcium Salt)
Reaction Optimization: One-Pot Method
A streamlined one-pot process has been developed to simplify the alkylation and hydrolysis steps :
-
Advantages :
-
Eliminates intermediate isolation, reducing processing time and costs.
-
Improves product purity (>99.8%) and yield (>36%).
-
Maintains stereochemical integrity due to the chiral auxiliary.
-
Crystal Form Development
Patent CN103864669A describes a novel crystal form of Mitiglinide calcium with enhanced stability and bioavailability:
-
Preparation :
-
Melting Mitiglinide calcium with an organic solvent.
-
Removing the solvent to obtain the crystalline form.
-
-
Properties :
Crystal Form | Bioavailability | Stability |
---|---|---|
Novel Crystal (Form 04173) | 90.38% | Stable under 40°C/75% RH |
Dihydrate (Form 0301) | 58.50% | Less stable |
Hydrolysis and Stability Considerations
Mitiglinide undergoes hydrolysis in aqueous solutions , affecting solubility and bioavailability. The calcium salt form mitigates this by enhancing stability. The presence of calcium ions also reduces interactions with other compounds in solution, preserving its pharmacokinetic profile.
Pharmacological Implications of Chemical Reactions
The synthesis steps directly influence the drug’s efficacy:
Scientific Research Applications
Pharmacological Profile
Chemical Structure and Properties:
- Chemical Formula: CHCaNO
- CAS Number: 207844-01-7
- Molecular Weight: 704.918 g/mol
- Synonyms: Mitiglinide calcium dihydrate, KAD-1229
Mitiglinide is available in tablet form (5 mg or 10 mg), with a recommended dosage of 10 mg taken three times daily before meals .
Clinical Applications
- Management of Type 2 Diabetes:
- Combination Therapy:
- Postprandial Hyperglycemia:
Pharmacokinetics
Mitiglinide exhibits rapid absorption and a short half-life, making it suitable for controlling blood sugar spikes after meals. The pharmacokinetic profile allows for flexible dosing around meal times, enhancing patient compliance .
Case Study 1: Efficacy in Combination Therapy
A study evaluated the long-term efficacy of mitiglinide combined with insulin glargine in patients transitioning from intensive insulin therapy. Results showed significant improvements in HbA1c levels over a 52-week period, highlighting mitiglinide's role in achieving stable glycemic control while minimizing hypoglycemic episodes .
Case Study 2: Impact on Postprandial Glucose Levels
In a clinical trial involving type 2 diabetic patients, mitiglinide was administered before meals. The results demonstrated a significant reduction in postprandial glucose levels compared to baseline measurements, confirming its effectiveness as a rapid-acting agent for managing spikes in blood sugar .
Table 1: Summary of Clinical Studies on Mitiglinide Calcium Hydrate
Table 2: Pharmacokinetic Properties
Parameter | Value |
---|---|
Cmax | Rapidly achieved |
T1/2 | Short (approx. 1 hr) |
Bioavailability | High |
Mechanism of Action
Mitiglinide exerts its effects by closing the ATP-sensitive potassium channels in pancreatic beta-cells. This action leads to the depolarization of the cell membrane, which in turn triggers the opening of voltage-dependent calcium channels. The influx of calcium ions stimulates the exocytosis of insulin-containing granules, thereby increasing insulin secretion .
Comparison with Similar Compounds
Mitiglinide calcium hydrate is compared below with other insulin secretagogues (glinides and sulfonylureas) and α-glucosidase inhibitors (Table 1).
Table 1: Pharmacological and Clinical Comparison of Mitiglinide with Similar Antidiabetic Agents
Parameter | This compound | Repaglinide | Nateglinide | Sulfonylureas (e.g., Glimepiride) | Voglibose (α-GI) |
---|---|---|---|---|---|
Mechanism | SUR1/Kir6.2 K(ATP) channel closure | SUR1/Kir6.2 closure | SUR1/Kir6.2 closure | SUR1/Kir6.2 closure | Intestinal α-glucosidase inhibition |
Onset/Duration | 10–20 min / 1–2 hours | 15–30 min / 3–4 hours | 10–20 min / 2–3 hours | 30–60 min / 12–24 hours | Delays carbohydrate absorption |
Metabolism | Hepatic (CYP2C8/3A4) | Hepatic (CYP3A4) | Hepatic (CYP2C9/3A4) | Hepatic (CYP2C9) | Not metabolized |
Renal Adjustment | Not required (safe in CKD) | Required (↑ t½ in CKD) | Limited data | Avoid in severe CKD | Not required |
Hypoglycemia Risk | Low | Moderate | Low | High | None |
Combination Therapy | Synergistic with α-GIs, DPP-4 inhibitors | Often used alone or with metformin | Limited evidence | Combined with metformin/insulin | Combined with glinides |
Key Advantage | Rapid, meal-time flexibility | Longer duration | Faster onset | Cost-effective | No hypoglycemia risk |
Key Findings from Comparative Studies
Selectivity and Safety :
Mitiglinide exhibits higher selectivity for pancreatic SUR1/Kir6.2 channels (vs. cardiac SUR2A/Kir6.2) compared to sulfonylureas like glibenclamide, reducing off-target cardiovascular risks . In contrast, sulfonylureas carry warnings for hypoglycemia and weight gain due to prolonged β-cell stimulation .
Efficacy in Postprandial Hyperglycemia: Mitiglinide’s rapid action surpasses nateglinide in reducing postprandial glucose spikes (↓ 40–60 mg/dL vs. ↓ 30–50 mg/dL) . When combined with voglibose, mitiglinide further lowers glucose excursions by 25% compared to monotherapy, with fewer hypoglycemic events than glimepiride .
Renal Impairment :
Repaglinide requires dose adjustment in chronic kidney disease (CKD) due to a 4-fold increase in half-life, whereas mitiglinide maintains stable pharmacokinetics in CKD and hemodialysis patients .
Clinical Versatility: Mitiglinide is effective in elderly patients and those with erratic meal schedules due to its short duration . In contrast, sulfonylureas are less flexible, increasing hypoglycemia risk in non-adherent patients .
Biological Activity
Mitiglinide calcium hydrate is a potent insulin secretagogue primarily utilized in the management of type 2 diabetes mellitus. As a member of the meglitinide class, mitiglinide functions by stimulating insulin secretion from pancreatic beta-cells, thereby effectively controlling postprandial blood glucose levels. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacodynamics, clinical efficacy, and relevant case studies.
Mitiglinide exerts its biological activity by targeting ATP-sensitive potassium (KATP) channels located in pancreatic beta-cells. The closure of these channels leads to membrane depolarization, resulting in increased intracellular calcium levels. This elevation in calcium concentration triggers the exocytosis of insulin granules, facilitating insulin release in response to meals .
The specific mechanism can be summarized as follows:
- Binding to KATP Channels : Mitiglinide binds to the SUR1/Kir6.2 complex of KATP channels.
- Membrane Depolarization : Closure of these channels causes depolarization.
- Calcium Influx : Depolarization opens voltage-gated calcium channels, allowing calcium ions to enter the cell.
- Insulin Secretion : The increase in intracellular calcium stimulates insulin granule exocytosis.
Pharmacokinetics and Bioavailability
Mitiglinide is characterized by a rapid onset and short duration of action, making it particularly effective for controlling postprandial hyperglycemia. It is typically administered orally at doses of 5 mg or 10 mg just before meals .
Key Pharmacokinetic Parameters:
- Absorption : Rapidly absorbed post-ingestion.
- Half-life : Short half-life contributing to its fast-acting nature.
- Metabolism : Primarily metabolized in the liver and kidneys, with glucuronide and hydroxyl metabolites being produced .
Clinical Efficacy
Clinical studies have demonstrated the effectiveness of mitiglinide in lowering postprandial blood glucose levels. A notable study compared mitiglinide with glimepiride and found that while both drugs effectively reduced blood glucose levels, mitiglinide resulted in lower glycemic variability and fewer hypoglycemic episodes due to its short duration of action .
Case Studies Overview
- Study on Mitiglinide/Voglibose Combination :
- Efficacy in Concomitant Administration :
Comparative Efficacy Table
Parameter | Mitiglinide/Voglibose Group | Glimepiride Group | P-value |
---|---|---|---|
Reactive Hyperemia Index (RHI) | 1.670 ± 0.369 | 1.716 ± 0.492 | Not Significant |
Mean Amplitude of Glycemic Excursions (MAGE) | 47.6 ± 18.5 mg/dL | 100.6 ± 32 mg/dL | <0.001 |
Q & A
Basic Research Questions
Q. What is the molecular mechanism of Mitiglinide calcium hydrate in pancreatic β-cells, and how can researchers validate its target specificity experimentally?
this compound acts as a highly selective antagonist of ATP-sensitive potassium (KATP) channels, specifically targeting the Kir6.2/SUR1 complex in pancreatic β-cells . To validate target specificity:
- Use patch-clamp electrophysiology to measure KATP channel activity in β-cell lines (e.g., INS-1) or isolated islets. Compare responses with SUR2A/Kir6.2 (cardiac) or SUR2B/Kir6.1 (vascular smooth muscle) isoforms to confirm selectivity .
- Perform radioligand binding assays with SUR1-transfected cells to quantify affinity for the pancreatic isoform .
Q. What analytical methods are recommended for quantifying this compound in pharmaceutical formulations?
The reverse-phase HPLC method described in JP XVII monographs is the gold standard :
- Column : Palmitamide propyl-silanized silica gel (5 µm, 4.6 mm × 15 cm).
- Mobile phase : Water:acetonitrile:n-amyl alcohol (62:37:1) adjusted to pH 2.0 with phosphoric acid.
- Detection : UV at 210 nm.
- System suitability : Resolution ≥10 between Mitiglinide and internal standard (2-nitrophenol); RSD ≤1.0% for peak area .
Q. How does this compound’s pharmacokinetic profile influence experimental design in preclinical studies?
Mitiglinide exhibits rapid absorption (Tmax: ~15–30 min) and short half-life (~1.2 hr), necessitating:
- Frequent dosing in animal models to mimic human postprandial glucose control .
- Sampling intervals : Blood glucose measurements at 0, 15, 30, 60, and 120 min after oral administration in diabetic rodent models .
Q. What synthetic routes are reported for this compound, and how is its polymorphism addressed during formulation?
The synthesis involves enantioselective coupling of (2S)-2-benzyl-4-oxobutanoic acid with cis-hexahydroisoindole, followed by calcium salt formation .
- Polymorphism : JP XVII notes crystal polymorphism; use X-ray diffraction (XRD) and differential scanning calorimetry (DSC) to characterize batches .
Advanced Research Questions
Q. How can contradictory efficacy data from clinical trials (e.g., combination therapy vs. monotherapy) be resolved methodologically?
A 2015 Phase III trial reported non-inferiority of Mitiglinide + insulin glargine vs. voglibose + insulin . To reconcile discrepancies:
- Conduct subgroup analyses stratified by baseline HbA1c, β-cell function, or genetic polymorphisms in KCNJ11 (Kir6.2).
- Use mixed-meal tolerance tests to assess postprandial glucose variability in crossover studies .
Q. What experimental strategies validate the selectivity of this compound against non-pancreatic KATP isoforms?
- Isoform-specific knockdown : Use siRNA targeting SUR1, SUR2A, or SUR2B in β-cells, cardiomyocytes, or vascular smooth muscle cells. Measure Mitiglinide’s inhibitory effects via fluorometric flux assays (e.g., thallium uptake) .
- Cardiotoxicity screening : Assess action potential duration (APD) in Langendorff-perfused hearts to rule out SUR2A/Kir6.2 inhibition .
Q. How should researchers optimize HPLC parameters to resolve Mitiglinide degradation products during stability studies?
- Forced degradation : Expose Mitiglinide to heat (60°C), acid/alkali hydrolysis, and UV light.
- Gradient elution : Modify the mobile phase to acetonitrile:water (40:60 → 70:30) over 20 min to separate hydrolyzed byproducts (e.g., benzylamine derivatives) .
Q. What in vitro models best recapitulate Mitiglinide’s effects on insulin secretion under hyperglycemic conditions?
Properties
CAS No. |
207844-01-7 |
---|---|
Molecular Formula |
C38H52CaN2O8 |
Molecular Weight |
704.9 g/mol |
IUPAC Name |
calcium;(2S)-4-[(3aS,7aR)-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]-2-benzyl-4-oxobutanoate;dihydrate |
InChI |
InChI=1S/2C19H25NO3.Ca.2H2O/c2*21-18(20-12-15-8-4-5-9-16(15)13-20)11-17(19(22)23)10-14-6-2-1-3-7-14;;;/h2*1-3,6-7,15-17H,4-5,8-13H2,(H,22,23);;2*1H2/q;;+2;;/p-2/t2*15-,16+,17-;;;/m00.../s1 |
InChI Key |
QEVLNUAVAONTEW-UZYHXJQGSA-L |
SMILES |
C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)[O-].C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)[O-].O.O.[Ca+2] |
Isomeric SMILES |
C1CC[C@H]2CN(C[C@H]2C1)C(=O)C[C@H](CC3=CC=CC=C3)C(=O)[O-].C1CC[C@H]2CN(C[C@H]2C1)C(=O)C[C@H](CC3=CC=CC=C3)C(=O)[O-].O.O.[Ca+2] |
Canonical SMILES |
C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)[O-].C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)[O-].O.O.[Ca+2] |
Key on ui other cas no. |
207844-01-7 |
Synonyms |
2-benzyl-3-(hexahydro-2-isoindolinylcarbonyl)propionate calcium 2-benzyl-3-(cis-hexahydro-2-isoindolinylcarbonyl)propionate dihydrate KAD 1229 KAD-1229 miti-glinide mitiglinide S21403 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.